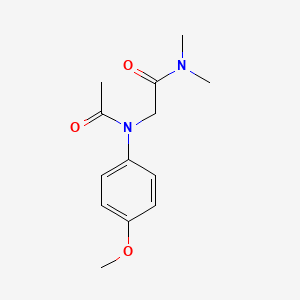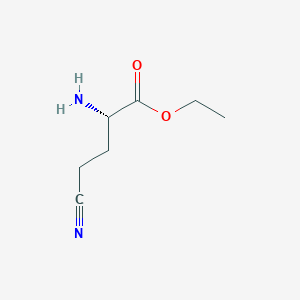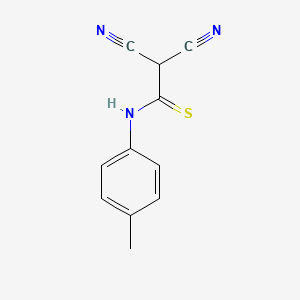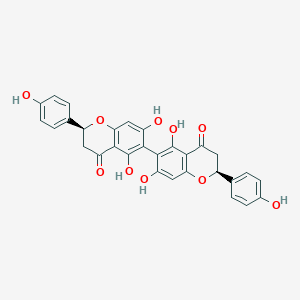![molecular formula C9H10N2O2 B13792373 2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione CAS No. 57224-26-7](/img/structure/B13792373.png)
2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-a]pyrazine-1,4-dione, 2,3,6,7-tetrahydro-2-methyl-3-methylene- (9CI) is a heterocyclic compound known for its diverse biological activities. This compound is part of the pyrrolopyrazine family, which is characterized by a fused ring structure containing both pyrrole and pyrazine rings. It has been identified in various natural sources, including marine bacteria and soil-dwelling actinomycetes, and has shown significant potential in medicinal chemistry due to its antioxidant and antimicrobial properties .
Métodos De Preparación
The synthesis of Pyrrolo[1,2-a]pyrazine-1,4-dione, 2,3,6,7-tetrahydro-2-methyl-3-methylene- involves multiple stepsThe subsequent steps involve the formation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride . Industrial production methods often involve optimizing these steps to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography and silica gel column chromatography .
Análisis De Reacciones Químicas
Pyrrolo[1,2-a]pyrazine-1,4-dione, 2,3,6,7-tetrahydro-2-methyl-3-methylene- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an antioxidant and antimicrobial agent. Studies have demonstrated its effectiveness against multidrug-resistant Staphylococcus aureus and its potential as a preventive agent against free-radical associated diseases . Additionally, it has been explored for its anti-quorum sensing activity, which can prevent biofilm formation by bacteria .
Mecanismo De Acción
The mechanism of action of Pyrrolo[1,2-a]pyrazine-1,4-dione, 2,3,6,7-tetrahydro-2-methyl-3-methylene- involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage to biological macromolecules such as proteins, lipids, and DNA . Its antimicrobial activity is linked to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis and other vital processes .
Comparación Con Compuestos Similares
Pyrrolo[1,2-a]pyrazine-1,4-dione, 2,3,6,7-tetrahydro-2-methyl-3-methylene- can be compared to other similar compounds such as 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione and 3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione . These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and applications. The unique structural features of Pyrrolo[1,2-a]pyrazine-1,4-dione, 2,3,6,7-tetrahydro-2-methyl-3-methylene- contribute to its distinct antioxidant and antimicrobial properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
57224-26-7 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
2-methyl-3-methylidene-6,7-dihydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C9H10N2O2/c1-6-8(12)11-5-3-4-7(11)9(13)10(6)2/h4H,1,3,5H2,2H3 |
Clave InChI |
YVSDONURQUPYGD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C)C(=O)N2CCC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


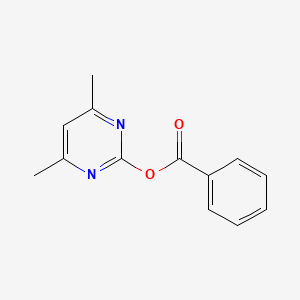
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)


![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
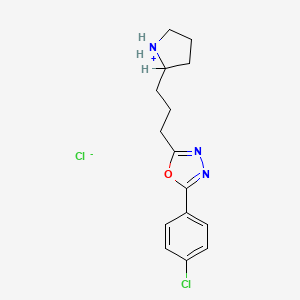
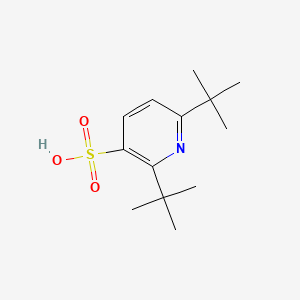

![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
